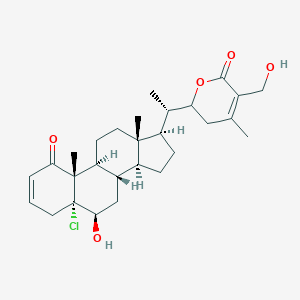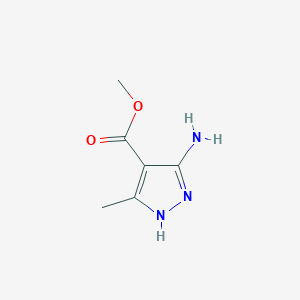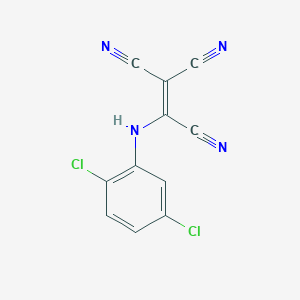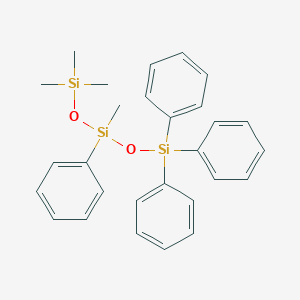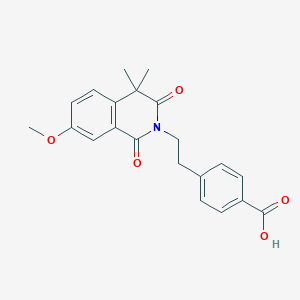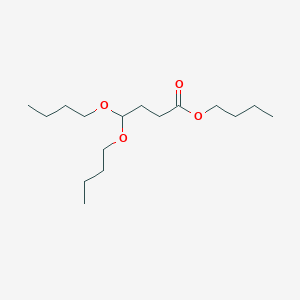![molecular formula C12H14N2O2 B009530 Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate CAS No. 107553-81-1](/img/structure/B9530.png)
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, also known as MPCA, is a chemical compound that is widely used in scientific research. This compound is a member of the benzoate family and is commonly used as a reagent in chemical synthesis and as a substrate in biochemical assays. MPCA is a versatile compound that has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to changes in their activity. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in neurotransmitter levels and other physiological processes. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its versatility. It can be used in a wide range of experiments and assays, making it a valuable tool for researchers. However, one limitation of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Zukünftige Richtungen
There are many potential future directions for research involving Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate. One area of interest is the development of new synthetic methods for the production of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and related compounds. Another area of interest is the investigation of the potential therapeutic applications of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, where it is used as a building block for the synthesis of more complex compounds. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is also used as a substrate in biochemical assays, where it is used to measure the activity of enzymes and other proteins.
Eigenschaften
CAS-Nummer |
107553-81-1 |
|---|---|
Produktname |
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl 4-(2-cyanopropan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3 |
InChI-Schlüssel |
UKRKHFCSBQHMHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Synonyme |
METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

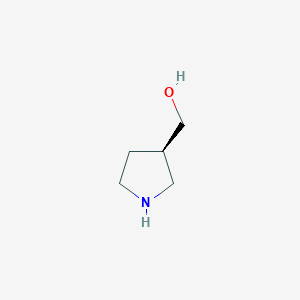
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
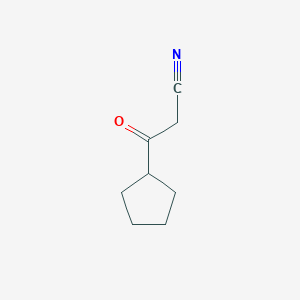
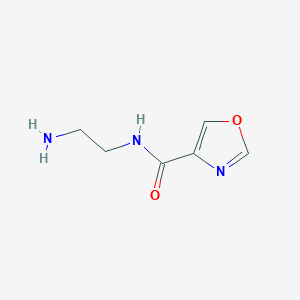
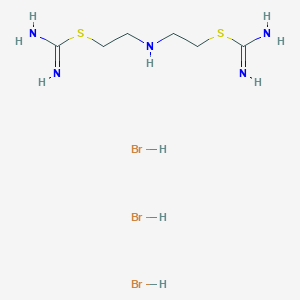
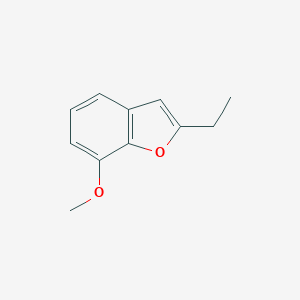
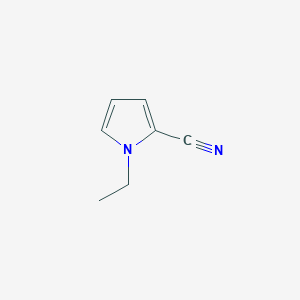
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
